N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide - 312527-88-1

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide

Catalog Number: EVT-1373452
CAS Number: 312527-88-1
Molecular Formula: C25H21BrN2O5
Molecular Weight: 509.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the quinolinone core: This can be achieved using various synthetic routes like the Conrad-Limpach synthesis or the Knorr quinoline synthesis [, ].
  • Bromination: Selective bromination of the 6-position on the quinolinone ring can be achieved using brominating agents like N-bromosuccinimide (NBS) [, ].
  • Amidation: Finally, coupling the brominated quinolinone with 3,4,5-trimethoxybenzoyl chloride or a similar activated benzoic acid derivative would yield the target compound [, ].
Molecular Structure Analysis

Determining the precise three-dimensional structure and conformation would require techniques like X-ray crystallography or NMR spectroscopy [].

Chemical Reactions Analysis
  • Palladium-catalyzed cross-coupling reactions: The bromo substituent could be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce diverse substituents [].
  • Amide bond modifications: The amide group can undergo transformations like hydrolysis, reduction, or conversion to other functional groups [, ].
Applications
  • Pharmaceutical research: As a potential lead compound for developing novel therapeutics. It could be screened for various activities, such as anticancer, antimicrobial, anti-inflammatory, or central nervous system-related effects [, ].
  • Materials science: The presence of conjugated systems and functional groups might offer interesting optical or electronic properties, potentially leading to applications in materials science [].

N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide

Compound Description: This compound is a 1,6-naphthyridin-2(1H)-one derivative found to display antiproliferative activity against breast cancer cell lines. It was synthesized using regioselective palladium-catalyzed cross-coupling reactions. []

(R)-1-{(2-Oxo-1,2-dihydroquinolin-6-yl)[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-4-ium bromide

Compound Description: This compound acts as an inhibitor of the cytochrome P-450 system responsible for metabolizing all-trans-retinoic acid. Its structure consists of three planar ring systems (triazolyl, phenyl, and quinolinone) arranged in a propeller-like configuration around a central CH group. []

Relevance: This compound, like N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide, features a 2-oxo-1,2-dihydroquinoline moiety. Structural distinctions lie in the presence of a triazolyl ring system, a (trifluoromethyl)phenyl substituent, and a bromide counterion in this related compound. []

2-Hydroxy-3-(4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-dione

Compound Description: Synthesized from lawsone and 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one, this fused compound demonstrates both antioxidant and antitumor properties, particularly against Ehrlich ascites carcinoma (EAC) cells. []

Relevance: This compound and N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide belong to the same chemical class, both possessing a 2-oxo-1,2-dihydroquinoline unit. The key structural difference lies in the fusion of the quinoline moiety with a naphthalene-1,4-dione system and the presence of methoxy and hydroxy substituents in the related compound. []

4-(5-(4-Bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

Compound Description: DQP-1105 acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. It demonstrates high selectivity for receptors containing GluN2C or GluN2D subunits over those with GluN2A or GluN2B subunits. DQP-1105 inhibits NMDA receptor activity by binding to a site within the lower, membrane-proximal region of the agonist-binding domain. [, ]

Relevance: This compound, similarly to N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide, features a central 2-oxo-4-phenyl-1,2-dihydroquinoline scaffold. The related compound differs by the presence of a 4-bromophenyl-4,5-dihydro-1H-pyrazole group attached to the quinoline core, as well as a 4-oxobutanoic acid substituent. [, ]

References:[1] Crystal Structure of N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, Analytical Sciences. [] (R)‐1‐{(2‐Oxo‐1,2‐di­hydro­quinolin‐6‐yl)[3‐(tri­fluoro­methyl)­phenyl]­methyl}‐1H‐1,2,4‐triazol‐4‐ium bromide, Acta Crystallographica Section E Structure Reports Online.[3] Synthesis, DFT Studies, and Biological Applications of Some Novel Compounds Containing Lawsone by Using Halo-Reagents, Russian Journal of Organic Chemistry.[5] Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators, Molecular Pharmacology.[8] Mechanism for non-competitive inhibition by novel GluN2C/D NMDA receptor subunit-selective modulators, British Journal of Pharmacology.

Properties

CAS Number

312527-88-1

Product Name

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4,5-trimethoxybenzamide

Molecular Formula

C25H21BrN2O5

Molecular Weight

509.3g/mol

InChI

InChI=1S/C25H21BrN2O5/c1-31-19-11-15(12-20(32-2)23(19)33-3)24(29)28-22-21(14-7-5-4-6-8-14)17-13-16(26)9-10-18(17)27-25(22)30/h4-13H,1-3H3,(H,27,30)(H,28,29)

InChI Key

XLYAOZBFXSOJGB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.